WT-1 427 long

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

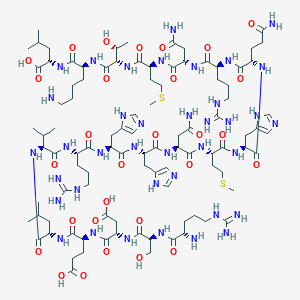

WT-1 427 long is a peptide derived from the Wilms’ tumor protein 1 (WT1), which is a zinc finger transcription factor. WT1 is highly expressed in various tumors, including mesothelioma, leukemia, and ovarian carcinoma . The WT1 protein plays a crucial role in cellular proliferation, differentiation, apoptosis, and organ development .

Preparation Methods

The synthesis of WT-1 427 long involves peptide synthesis techniques, typically using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate peptide bond formation . Industrial production methods may involve large-scale SPPS with automated synthesizers to produce the peptide in bulk quantities .

Chemical Reactions Analysis

WT-1 427 long can undergo various chemical reactions, including:

Oxidation: This reaction can modify certain amino acid residues, such as methionine and cysteine, within the peptide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.

Substitution: Amino acid residues can be substituted with other residues to create analogs with different properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and various amino acid derivatives for substitution reactions . The major products formed from these reactions depend on the specific modifications made to the peptide sequence .

Scientific Research Applications

WT-1 427 long has several scientific research applications, including:

Cancer Immunotherapy: this compound is used in peptide-based vaccines to induce immune responses against WT1-expressing tumors. .

Biomarker Development: WT1 and its peptides, including this compound, are used as biomarkers for detecting and monitoring various cancers.

Basic Research: This compound is used in studies to understand the role of WT1 in cellular processes such as proliferation, differentiation, and apoptosis.

Mechanism of Action

WT-1 427 long exerts its effects by interacting with the immune system. It is recognized by T cells, which then mount an immune response against WT1-expressing tumor cells . The peptide binds to major histocompatibility complex (MHC) molecules on the surface of antigen-presenting cells, which present the peptide to T cells. This interaction activates T cells, leading to the destruction of tumor cells .

Comparison with Similar Compounds

WT-1 427 long can be compared with other WT1-derived peptides, such as WT1-A1 and WT1-122A1 long . These peptides also stimulate immune responses but may differ in their ability to induce CD4+ and CD8+ T cell responses. This compound is unique in its ability to stimulate both CD4+ and CD8+ T cell responses, making it a versatile candidate for cancer immunotherapy .

Similar Compounds

WT1-A1: A shorter peptide that primarily stimulates CD8+ T cell responses.

WT1-122A1 long: A longer peptide that can stimulate both CD4+ and CD8+ T cell responses.

Properties

CAS No. |

935395-33-8 |

|---|---|

Molecular Formula |

C98H164N38O29S2 |

Molecular Weight |

2402.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C98H164N38O29S2/c1-46(2)31-61(126-82(151)58(20-22-73(142)143)121-90(159)67(38-74(144)145)132-92(161)69(42-137)134-77(146)53(100)15-12-26-113-96(104)105)91(160)135-75(48(5)6)93(162)124-56(18-14-28-115-98(108)109)79(148)127-63(34-51-40-111-44-117-51)86(155)129-64(35-52-41-112-45-118-52)87(156)131-66(37-72(103)141)89(158)122-59(23-29-166-8)83(152)128-62(33-50-39-110-43-116-50)85(154)120-57(19-21-70(101)139)81(150)119-55(17-13-27-114-97(106)107)78(147)130-65(36-71(102)140)88(157)123-60(24-30-167-9)84(153)136-76(49(7)138)94(163)125-54(16-10-11-25-99)80(149)133-68(95(164)165)32-47(3)4/h39-41,43-49,53-69,75-76,137-138H,10-38,42,99-100H2,1-9H3,(H2,101,139)(H2,102,140)(H2,103,141)(H,110,116)(H,111,117)(H,112,118)(H,119,150)(H,120,154)(H,121,159)(H,122,158)(H,123,157)(H,124,162)(H,125,163)(H,126,151)(H,127,148)(H,128,152)(H,129,155)(H,130,147)(H,131,156)(H,132,161)(H,133,149)(H,134,146)(H,135,160)(H,136,153)(H,142,143)(H,144,145)(H,164,165)(H4,104,105,113)(H4,106,107,114)(H4,108,109,115)/t49-,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,75+,76+/m1/s1 |

InChI Key |

ARPXPQWBIFSBKF-AHEPKYPGSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC3=CN=CN3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B12661491.png)

![Benzo[b]phenanthro[2,3-d]thiophene](/img/structure/B12661515.png)